Z-Ala-Arg-Arg-MNA
Description
Significance of Peptide-Derived Fluorogenic Probes in Enzymology
Many enzymes, particularly proteases, recognize and cleave specific amino acid sequences within their protein substrates. To study these enzymes, researchers utilize synthetic peptides that mimic these natural recognition sites. Peptide-derived fluorogenic probes are designed by linking a specific peptide sequence to a fluorophore. rsc.org This design confers a high degree of specificity, as the probe will only be cleaved by the enzyme that recognizes its particular peptide sequence. researchgate.net
The versatility of peptide synthesis allows for the creation of a vast array of probes for different enzymes by simply altering the amino acid sequence. masterorganicchemistry.com This has been instrumental in the study of various protease families, including caspases involved in apoptosis, and cathepsins, which play roles in protein turnover and disease. scbt.comsigmaaldrich.com The use of these probes is widespread in various applications, from basic enzymology to high-throughput screening for drug discovery. scbt.com
Overview of Z-Ala-Arg-Arg-MNA as a Model Substrate
This compound is a synthetic fluorogenic substrate specifically designed to study the activity of certain proteases. echelon-inc.com The "Z" in its name refers to a benzyloxycarbonyl group, which is a common N-terminal protecting group in peptide synthesis. "Ala-Arg-Arg" is the tripeptide sequence of L-Alanine, L-Arginine, and L-Arginine that is recognized by the target enzyme. bachem.com This peptide is linked to 4-methoxy-β-naphthylamine (MNA), a fluorogenic leaving group. sigmaaldrich.comnih.gov
Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the MNA moiety, the free MNA is released. In its free form, MNA exhibits fluorescence, with an excitation maximum around 345 nm and an emission maximum around 425 nm. sigmaaldrich.com This allows for the sensitive and continuous measurement of enzyme activity. This compound is particularly known as a substrate for cathepsin B, a lysosomal cysteine protease. echelon-inc.com It has also been used to assay the activity of other trypsin-like proteases. glpbio.comcore.ac.uk
Historical Context and Development of MNA-Based Substrates
The development of fluorogenic substrates dates back to the mid-20th century, with early examples including the use of fluorescein (B123965) diacetate to measure esterase activity. manufacturingchemist.com The introduction of chromogenic and fluorogenic substrates for bacterial diagnostics gained traction in the following decades. nih.gov Naphthalene-based compounds, like MNA, have been utilized as fluorogenic reporters in various enzyme assays. portlandpress.com
The principle behind MNA-based substrates lies in the quenching of fluorescence when the naphthylamine group is part of a larger molecule through an amide linkage. nih.gov Enzymatic hydrolysis liberates the free naphthylamine, leading to a significant increase in fluorescence. The synthesis of various peptide-MNA conjugates has provided a valuable toolkit for studying a range of proteases by tailoring the peptide sequence to the enzyme of interest. nih.govnih.gov For instance, different MNA-linked peptide substrates have been developed to distinguish between the activities of tryptase and chymase in mast cells. nih.gov The development of these substrates has been crucial for both biochemical characterization and histochemical localization of enzyme activity. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C34H46N10O6 |
|---|---|
Molecular Weight |
690.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-26(14-8-16-39-32(35)36)30(46)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,42,46)(H,43,45)(H,44,47)(H4,35,36,39)(H4,37,38,40)/t21-,26-,27-/m0/s1 |
InChI Key |
FDRPHVPMXLXYNU-PUUVEUEGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Mechanistic Enzymology of Z Ala Arg Arg Mna Hydrolysis
Target Protease Identification and Validation
Z-Ala-Arg-Arg-MNA is recognized and cleaved by a range of proteases, primarily belonging to the cysteine and serine peptidase families. The identification and validation of these target enzymes are crucial for the accurate interpretation of experimental results obtained using this substrate.
Cathepsin B as a Primary Target Enzyme
Cathepsin B, a lysosomal cysteine protease, is a principal and well-documented target of this compound and its close analog, Z-Arg-Arg-MNA. nih.govnih.govnih.gov This enzyme displays a preference for substrates with basic amino acids at the P1 and P2 positions, making the Arg-Arg motif in this compound an ideal recognition sequence. nih.gov The hydrolysis of the peptide bond following the P1 arginine residue by Cathepsin B leads to the release of the fluorescent MNA group, providing a measurable signal of enzymatic activity.
Kinetic studies have demonstrated the efficiency of Cathepsin B in hydrolyzing substrates with a di-arginine sequence. For the closely related substrate Z-Arg-Arg-AMC, Cathepsin B exhibits significant catalytic efficiency, although this is influenced by pH. nih.gov The enzyme shows higher activity at neutral pH compared to acidic pH for this particular substrate. nih.gov
Proteasome Trypsin-Like Activity as a Recognized Substrate Target
The 26S proteasome, a large multi-catalytic protease complex essential for intracellular protein degradation, possesses several distinct proteolytic activities. One of these is the trypsin-like activity, which is responsible for cleaving peptide bonds after basic amino acid residues. nih.gov Substrates containing arginine at the P1 position, such as this compound, are therefore recognized and hydrolyzed by the trypsin-like component of the proteasome. nih.gov This makes this compound a useful tool for assaying the trypsin-like activity of purified proteasomes or in cell lysates. researchgate.net
Other Cysteine Peptidases and Serine Peptidases (e.g., Trypsin-like enzymes)
While Cathepsin B is a primary target, this compound is not entirely specific and can be cleaved by other proteases.
Other Cysteine Peptidases: Certain other cysteine cathepsins, such as Cathepsin L and Cathepsin V, have been shown to hydrolyze di-arginine substrates like Z-Arg-Arg-AMC, albeit with different efficiencies compared to Cathepsin B. nih.gov This indicates a lack of absolute specificity of this substrate sequence for Cathepsin B within the cysteine cathepsin family. nih.govnih.gov
Serine Peptidases (Trypsin-like enzymes): Serine proteases with trypsin-like specificity, which preferentially cleave after basic residues, can also hydrolyze this compound. nih.gov Trypsin itself, a digestive serine protease, readily cleaves peptides with arginine at the P1 position. nih.govresearchgate.net Therefore, when using this compound, it is crucial to consider the potential contribution of trypsin-like serine proteases to the observed activity, especially in complex biological samples.
Substrate Specificity and Selectivity Profiling
The interaction between a protease and its substrate is governed by the specific amino acid residues of the substrate that fit into the corresponding binding pockets (subsites) of the enzyme. The analysis of these preferences provides a detailed profile of substrate specificity.
Analysis of P1-P3 Subsite Preferences
The specificity of proteases for this compound is largely determined by the interactions within the S1 to S3 subsites of the enzyme's active site, which accommodate the P1 to P3 residues of the substrate, respectively.
P1 Subsite: The P1 position, occupied by Arginine in this compound, is the primary determinant of specificity for trypsin-like proteases. purdue.edu The deep S1 pocket of these enzymes, often containing a negatively charged aspartate residue at its base, forms a strong salt bridge with the positively charged guanidinium group of the P1 arginine. nih.govnih.gov
P2 Subsite: The P2 Arginine of the substrate also plays a significant role in binding, particularly for Cathepsin B. The S2 subsite of Cathepsin B contains a glutamate residue (Glu245) that can accommodate the basic P2 arginine, a feature that distinguishes it from some other cathepsins like L and S. nih.gov
P3 Subsite: The P3 Alanine residue fits into the S3 subsite of the target proteases. The S3 subsite is generally more accommodating and can accept a variety of small, non-polar amino acids. nih.govresearchgate.net
Comparative Hydrolysis Rates with Related Peptide Sequences (e.g., Z-Phe-Arg-MNA)
Comparing the hydrolysis rates of this compound with other synthetic substrates provides valuable insights into the selectivity of the target enzymes. A commonly used substrate for comparison is Z-Phe-Arg-MNA, which is often employed to assay for a broader range of cathepsins.
While this compound is a preferred substrate for Cathepsin B, Z-Phe-Arg-MNA is readily cleaved by both Cathepsin B and Cathepsin L. nih.gov In fact, Cathepsin L can exhibit greater activity towards Z-Phe-Arg-AMC than Cathepsin B. nih.gov This highlights the role of the P2 residue in dictating selectivity among closely related proteases.
The following table summarizes the relative catalytic efficiencies of Cathepsin B and other cysteine cathepsins for Z-Arg-Arg-AMC (as a proxy for this compound) and Z-Phe-Arg-AMC.
| Enzyme | Substrate | Relative Catalytic Efficiency (kcat/Km) | pH |
|---|---|---|---|
| Cathepsin B | Z-Arg-Arg-AMC | Lower | 7.2 & 4.6 |
| Z-Phe-Arg-AMC | Higher | ||
| Cathepsin L | Z-Arg-Arg-AMC | Cleaved | Not Specified |
| Z-Phe-Arg-AMC | Higher than Cathepsin B | ||
| Cathepsin V | Z-Arg-Arg-AMC | Cleaved | Not Specified |
| Z-Phe-Arg-AMC | Cleaved |
Kinetic Characterization of Enzyme-Substrate Interactions
The hydrolysis of this compound by proteases can be quantitatively described by characterizing its kinetic parameters under various conditions. These parameters provide valuable insights into the efficiency and mechanism of the enzymatic reaction.
Determination of Michaelis-Menten Parameters (K_m, k_cat, k_cat/K_m)
For the hydrolysis of Z-Arg-Arg-AMC by human cathepsin B, the kinetic parameters have been shown to be pH-dependent. At a neutral pH of 7.2, the K_m was determined to be 190 µM, with a k_cat of 8.1 s⁻¹, resulting in a catalytic efficiency (k_cat/K_m) of 0.043 µM⁻¹s⁻¹. In contrast, at an acidic pH of 4.6, the K_m increased to 290 µM, and the k_cat decreased to 2.4 s⁻¹, leading to a lower catalytic efficiency of 0.008 µM⁻¹s⁻¹ nih.gov. This indicates that cathepsin B is more efficient at cleaving this substrate at neutral pH.
| pH | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) |
| 7.2 | 190 | 8.1 | 0.043 |
| 4.6 | 290 | 2.4 | 0.008 |
| Kinetic parameters for the hydrolysis of Z-Arg-Arg-AMC by human cathepsin B. Data sourced from Yoon et al. nih.gov |
pH Dependence of Hydrolysis
The rate of enzymatic hydrolysis of this compound is highly dependent on the pH of the reaction environment. This is due to the influence of pH on the ionization state of amino acid residues in the enzyme's active site and on the substrate itself. For cysteine proteases like cathepsins, the catalytic activity relies on a catalytic dyad or triad, typically involving a cysteine and a histidine residue. The pKa values of these residues are critical for their function as a nucleophile and a general acid-base catalyst, respectively.
Studies on the hydrolysis of the similar substrate Z-Arg-Arg-NHMec by cathepsin B from Schistosoma mansoni revealed a distinct pH optimum for its activity. The optimal pH for the cleavage of Z-Arg-Arg-NHMec was found to be around 6.2 nih.gov. This suggests that the enzyme's active site is in its most catalytically competent state at this mildly acidic pH. The activity of many cathepsins is generally higher in the acidic environment of the lysosome, although some, like cathepsin B, can retain significant activity at neutral pH nih.gov. The pH profile for this compound hydrolysis is expected to be similar, with the precise optimum depending on the specific enzyme being studied.
Temperature Effects on Enzyme Activity and Substrate Turnover
Temperature is another critical factor that influences the rate of this compound hydrolysis. As with most enzymatic reactions, the rate of hydrolysis generally increases with temperature up to an optimal point. This is due to the increased kinetic energy of both the enzyme and substrate molecules, leading to more frequent and energetic collisions.
However, beyond the optimal temperature, the enzyme's activity rapidly declines due to thermal denaturation. The high temperatures disrupt the delicate three-dimensional structure of the enzyme, including the conformation of the active site, leading to a loss of catalytic function. The optimal temperature for the hydrolysis of this compound will vary depending on the thermal stability of the specific protease being investigated. For enzymes from mammalian sources, this optimum is often around physiological temperature (37°C). For instance, kinetic studies on cathepsin B are often conducted at temperatures ranging from 30°C to 40°C to ensure optimal activity and stability.
Inhibition Studies and Active Site Probing
Inhibition studies using specific inhibitors are essential for characterizing the active site of the enzyme responsible for this compound hydrolysis and for confirming the class of protease involved.
Effects of Cysteine Protease Inhibitors (e.g., E-64)
E-64, or L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, is a potent and irreversible inhibitor of many cysteine proteases. It acts by covalently modifying the active site cysteine residue through the opening of its epoxide ring, forming a stable thioether bond. The inhibition of this compound hydrolysis by E-64 is a strong indicator that the responsible enzyme is a cysteine protease.
The effectiveness of E-64 as an inhibitor is well-documented. It has been shown to be a class-specific inhibitor for cysteine proteases and generally does not inhibit other classes of proteases medchemexpress.com. The rate of inactivation of a cysteine protease by E-64 can be determined by incubating the enzyme with the inhibitor and periodically measuring the residual activity using a substrate like this compound. Such studies are crucial for confirming the enzymatic mechanism and for probing the accessibility and reactivity of the active site cysteine.
Modulation by Metal Ions and Reducing Agents
The catalytic activity of cysteine proteases, the primary enzymes responsible for hydrolyzing this compound, is significantly influenced by the redox environment and the presence of metal ions.
Reducing Agents: Cysteine proteases, such as cathepsin B, possess a critical cysteine residue in their active site. The thiol group (-SH) of this cysteine is the key nucleophile in the catalytic mechanism. For the enzyme to be active, this thiol group must be in its reduced state. Oxidizing conditions can lead to the formation of a disulfide bond or other oxidative modifications of the active site cysteine, rendering the enzyme inactive. Therefore, in vitro assays of this compound hydrolysis by cysteine proteases typically require the presence of reducing agents to maintain the catalytic cysteine in its active, reduced form.
Commonly used reducing agents in these assays include dithiothreitol (DTT) and cysteine. For instance, activation of recombinant human procathepsin B is routinely carried out in a buffer containing 5 mM DTT researchgate.net. The presence of such agents ensures that the observed enzymatic activity is maximal and that any inhibition observed is not due to oxidative inactivation of the enzyme. Research has shown that in the absence of reducing agents, the apparent inhibition of cathepsin B by certain compounds can be significantly overestimated, as some of the inhibitory effect may be due to oxidative stress rather than specific binding to the active site researchgate.net.
The table below summarizes the impact of different redox environments on the activity of cathepsin B, highlighting the necessity of a reducing environment for optimal function.
| Redox Agent | Concentration | Effect on Cathepsin B Activity | Reference |
| Dithiothreitol (DTT) | 5 mM | Maintains enzyme in an active, reduced state | researchgate.net |
| Cysteine | 5 mM | Maintains enzyme in an active, reduced state | researchgate.net |
| Cystine | 5 mM | Non-reducing, allows for oxidative inactivation | researchgate.net |
| None (Redox-free) | - | Susceptible to oxidative inactivation | researchgate.net |
Metal Ions: The activity of proteases that hydrolyze this compound can also be modulated by the presence of various metal ions. While some metal ions are essential cofactors for certain classes of proteases (metallo-proteases), they can act as inhibitors for other classes, such as cysteine proteases.
Heavy metal ions, in particular, are known to be potent inhibitors of cysteine proteases. This inhibition often occurs through the interaction of the metal ion with the active site thiol group of the cysteine residue, forming a mercaptide bond and thereby irreversibly inactivating the enzyme.
Studies on cathepsins have demonstrated the inhibitory effects of various divalent cations. For example, the activity of buffalo lung cathepsin H was shown to be potently inhibited by MgCl₂, BaCl₂, and CaCl₂ researchgate.net. While this study was not on cathepsin B specifically with this compound, it provides insight into the general sensitivity of cathepsins to divalent cations.
The following table summarizes the observed effects of different metal ions on the activity of cathepsins. It is important to note that specific data for this compound hydrolysis is limited, and some of the findings are based on studies with other substrates or related enzymes.
| Metal Ion | Compound | Enzyme | Substrate | Effect | Reference |
| Mg²⁺ | MgCl₂ | Cathepsin H | Leu-NA | Potent Inhibitor | researchgate.net |
| Ba²⁺ | BaCl₂ | Cathepsin H | Leu-NA | Potent Inhibitor | researchgate.net |
| Ca²⁺ | CaCl₂ | Cathepsin H | Leu-NA | Potent Inhibitor | researchgate.net |
Insights from Competitive and Non-Competitive Inhibition
The study of inhibitors is fundamental to understanding the mechanism of this compound hydrolysis and the structure of the enzyme's active site. Inhibitors can be broadly classified as competitive or non-competitive, based on their mechanism of action.
Competitive Inhibition: Competitive inhibitors typically resemble the substrate and bind to the active site of the enzyme, thereby preventing the substrate from binding. The inhibition can be overcome by increasing the substrate concentration. Many specific inhibitors of cysteine proteases that cleave this compound are competitive.
An example of a potent, irreversible competitive inhibitor is Z-Arg-Lys-AOMK . This inhibitor was designed based on the pH-dependent cleavage preferences of cathepsin B and shows high potency at neutral pH researchgate.net. Kinetic studies using substrates like Z-Arg-Arg-AMC, a close analog of this compound, have been instrumental in characterizing such inhibitors researchgate.net.
Non-Competitive Inhibition: Non-competitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site). This binding causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound to the active site. This type of inhibition cannot be overcome by increasing the substrate concentration.
An example of a well-characterized non-competitive inhibitor of cysteine proteases is E-64 ((2S,3S)-trans-epoxysuccinyl-L-leucylamido(4-guanidino)butane). E-64 is an irreversible inhibitor that covalently modifies the active site cysteine. However, its interaction with the enzyme can exhibit non-competitive kinetics in certain experimental setups researchgate.net.
The table below presents kinetic data for various inhibitors of cathepsin B, the primary enzyme known to hydrolyze substrates like this compound. The data has been compiled from studies using this compound or its close fluorogenic analog, Z-Arg-Arg-AMC.
These studies on the modulation and inhibition of this compound hydrolysis provide a deeper understanding of the enzymatic mechanisms at play and are crucial for the design of specific therapeutic agents targeting these proteases.
Methodological Frameworks Utilizing Z Ala Arg Arg Mna
Fluorometric Assay Development and Optimization
Fluorometric assays using Z-Ala-Arg-Arg-MNA are a cornerstone for the high-throughput screening and kinetic analysis of protease inhibitors. nih.gov These assays are valued for their sensitivity, speed, and suitability for automation. nih.gov
The fundamental principle of fluorometric assays involving this compound lies in the enzymatic cleavage of the substrate. The peptide sequence Ala-Arg-Arg is specifically recognized and cleaved by certain proteases, such as cathepsin B. ethz.chclassimed.de This cleavage releases the fluorogenic group 4-methoxy-2-naphthylamine (B556539) (MNA). nih.gov
The intact substrate, this compound, is essentially non-fluorescent. However, upon hydrolysis, the liberated MNA molecule exhibits distinct fluorescent properties. When excited by light at a specific wavelength, it emits light at a longer wavelength. nih.gov The intensity of this emitted fluorescence is directly proportional to the amount of MNA released, which in turn correlates directly with the enzymatic activity of the protease in the sample. pubcompare.ai This allows for the continuous monitoring of the enzymatic reaction.
To ensure the accuracy and reproducibility of fluorometric assays, the standardization of reaction conditions is paramount. Key parameters that require optimization include pH, temperature, and the concentrations of both the enzyme and the substrate. For instance, the pH optimum for the cleavage of a similar substrate by a Ca++-activated endopeptidase was found to be between 5.5 and 6.0. nih.gov Kinetic analyses are often performed under steady-state conditions where the substrate concentration is well above the Michaelis constant (Km) to ensure the reaction rate is dependent on the enzyme concentration.
Research studies provide specific examples of standardized conditions. For the West Nile Virus protease, assays were conducted in a buffer containing 200 mM Tris-HCl (pH 9.5), with the substrate at a final concentration of 100 μM. nih.gov In another study focusing on cathepsin B activity in equine cartilage, the substrate Z-Ala-Arg-Arg-4MBNA was used at a concentration of 0.01%. makhillpublications.co The enzyme and any potential inhibitors are typically pre-incubated before the reaction is initiated by the addition of the substrate. nih.gov
| Parameter | Condition | Enzyme/Assay Context | Source |
|---|---|---|---|
| Buffer | 200 mM Tris-HCl | WNV Protease | nih.gov |
| pH | 9.5 | WNV Protease | nih.gov |
| Substrate Concentration | 100 μM | WNV Protease (using Boc-Gly-Lys-Arg-AMC) | nih.gov |
| Substrate Concentration | 0.01% | Cathepsin B (using Z-Ala-Arg-Arg-4MBNA) | makhillpublications.co |
| Incubation Temperature | Room Temperature | WNV Protease | nih.gov |
| Incubation Time (Enzyme-Inhibitor) | 15 minutes | WNV Protease | nih.gov |
| Incubation Time (Reaction) | 15 minutes | WNV Protease | nih.gov |
The acquisition of data from these assays relies on specialized instrumentation, primarily fluorometers or spectrofluorometers, which can be stand-alone units or integrated into microplate readers for high-throughput applications. nih.govthermofisher.com These instruments measure the intensity of the fluorescent signal based on specific excitation and emission wavelengths. thermofisher.com For the MNA fluorophore released from this compound, fluorescence is typically measured at excitation and emission wavelengths of 290 nm and 420 nm, respectively. nih.gov For the related AMC fluorophore, common wavelengths are 385 nm for excitation and 465 nm for emission. nih.gov
Modern fluorometers, such as the Invitrogen Qubit Fluorometer or multimode microplate readers, offer high sensitivity and specificity. thermofisher.com Data is typically collected as relative fluorescence units (RFU) over time. For quantitative analysis, these fluorescence values can be converted to the concentration of the product formed (e.g., in micromoles per minute) by using a standard curve generated with a known concentration of the free fluorophore (e.g., MNA or AMC). nih.gov
| Instrument Type | Example | Key Features | Source |
|---|---|---|---|
| Spectrofluorometer | Tecan Geneios | Measures fluorescence at specific excitation/emission wavelengths. | nih.gov |
| Microplate Reader | Not specified | Allows for high-throughput screening in 96-well or 384-well plates. | nih.govnih.gov |
| Benchtop Fluorometer | Invitrogen Qubit 4 Fluorometer | Accurately measures DNA, RNA, and protein using sensitive assays. Employs dyes that fluoresce only when bound to the target. | thermofisher.com |
| High-Throughput Fluorometer | Invitrogen Qubit Flex Fluorometer | Measures up to eight samples simultaneously, reducing time to data. | thermofisher.com |
Enzyme Histochemical Applications
Beyond quantitative assays, this compound is a valuable tool in enzyme histochemistry, enabling the visualization of protease activity directly within the cellular and tissue context. researchgate.netnih.gov This provides crucial spatial information about enzyme function that cannot be obtained from assays of homogenized samples.
In enzyme histochemistry, this compound is applied to unfixed cryostat sections of tissues. nih.gov The proteases present in the tissue cleave the substrate, releasing MNA at the site of enzymatic activity. This allows for the precise localization of proteases like cathepsin B. For example, studies have used this method to demonstrate cathepsin B activity within the lysosomes of rat liver parenchymal cells and in macrophages and fibroblasts in inflamed human gingiva. researchgate.netnih.gov This technique is crucial for understanding the role of proteases in various physiological and pathological processes, such as cancer progression and tissue remodeling. lehigh.edunih.gov The resulting fluorescence can be visualized using fluorescence microscopy, providing a map of enzymatic activity within the tissue architecture. nih.gov
To enhance visualization and create a stable, permanent record of enzyme activity, the released MNA is often reacted with a coupling reagent in a process known as simultaneous coupling. researchgate.net This reagent reacts immediately with the MNA to form an insoluble, colored, or fluorescent precipitate at the site of the enzyme. This prevents the diffusion of the initial product (MNA), ensuring sharp localization.
Commonly used coupling reagents include diazonium salts like Fast Blue B and hexazotized pararosanilin, which produce a colored azo dye. ethz.chresearchgate.net Alternatively, reagents like 5-nitrosalicylaldehyde can be used to form a highly fluorescent final product, which is ideal for fluorescence microscopy. makhillpublications.conih.gov The choice of coupling reagent depends on the desired detection method (bright-field or fluorescence microscopy) and the specific requirements of the study.
| Coupling Reagent | Product Type | Application Example | Source |
|---|---|---|---|
| Hexazotized Pararosanilin | Colored Precipitate (Azo Dye) | Ultrastructural localization of cathepsin B in liver cells. | researchgate.net |
| Fast Blue B | Colored Precipitate | Demonstrating cathepsin B in V2-carcinoma tissue. | ethz.ch |
| 5-Nitrosalicylaldehyde | Fluorescent Precipitate | Localization of cathepsin B activity in equine cartilage and human colon. | makhillpublications.conih.gov |
Specificity Controls and Inhibitor Validation in Histochemistry
The fluorogenic substrate this compound is instrumental in the histochemical localization of specific enzyme activities, particularly for cysteine proteinases like cathepsin B. To ensure the validity of these findings, rigorous specificity controls are essential. This is primarily achieved by using specific enzyme inhibitors in parallel experiments. The principle is that if the observed fluorescence is due to the target enzyme's activity, it should be significantly reduced or eliminated in the presence of a known inhibitor of that enzyme.
In studies of equine articular cartilage, the specificity of the enzymatic reaction using Z-Ala-Arg-Arg-4MβNA (a methoxy-beta-naphthylamide variant) was confirmed by the inclusion of E-64, a specific inhibitor of cysteine proteinases. makhillpublications.co Control incubations were performed either without the Z-Ala-Arg-Arg-4MβNA substrate or in the presence of 10 µM E-64; in both cases, no fluorescent activity was detected, validating that the observed signal was specifically from cathepsin B activity. makhillpublications.co Similarly, in studies of inflamed human gingiva, selective inhibitors were used in histochemical incubations to distinguish between cathepsin B and tryptase staining, confirming the identity of the enzymes responsible for hydrolyzing different substrates. nih.gov
Another approach involves using class-specific inhibitors. For instance, in vital fluorescence staining of monocyte-derived macrophages, the reaction with this compound was stopped with N-ethylmaleimide, a general cysteine proteinase inhibitor. pnas.org Furthermore, the specific cathepsin B inhibitor CA-074 was used to confirm that the observed activity was attributable to cathepsin B. pnas.org In research on cyst-nematodes, a cathepsin L-like cysteine proteinase activity capable of hydrolyzing this compound was identified and subsequently inhibited by an engineered cysteine proteinase inhibitor from rice, Oc-IδD86, demonstrating the utility of specific inhibitors in characterizing enzyme subtypes. nih.govcambridge.org
The following table summarizes inhibitors used for validation in histochemical studies with this compound and related substrates.
| Inhibitor | Target Enzyme Class | Application Context | Outcome | Reference |
| E-64 | Cysteine Proteinases | Equine Articular Cartilage | Abolished fluorescent activity | makhillpublications.co |
| CA-074 | Cathepsin B | Monocyte-Derived Macrophages | Specifically inhibited cathepsin B activity | pnas.org |
| N-ethylmaleimide | Cysteine Proteinases | Monocyte-Derived Macrophages | Stopped the enzymatic reaction | pnas.org |
| Oc-IδD86 | Cysteine Proteinases | Soybean Cyst-Nematode | Inhibited cathepsin L-like activity | nih.govcambridge.org |
In Vitro and Ex Vivo Experimental Models
Application in Cell Lysates and Subcellular Fractions
This compound and its analogs are frequently employed to quantify enzyme activity in in vitro models using cell lysates and subcellular fractions. This approach allows for the biochemical characterization of intracellular and secreted enzyme activity from various cell types.
In studies of human monocyte-derived macrophages (MDMs), immunoblot analysis of cell lysates and conditioned medium identified both proforms and mature forms of cathepsins B, L, and S. pnas.org The enzymatic activity in these fractions can be quantified using substrates like this compound. Research on Leishmania amazonensis-infected macrophages utilized Z-Arg-Arg-MNA to assay cathepsin B activity in cell lysates. asm.org For these assays, macrophages were lysed in a buffer containing 0.1% Nonidet P-40, and the supernatant was used for fluorometric measurement. asm.org
Similarly, investigations into thiol-protease activities in the soluble fraction of whole rat mesangial cell lysates used the substrate Z-Arg-Arg-MCA, a fluorescent analog. ahajournals.org The hydrolysis of this substrate indicated the presence of at least two thiol-proteases with specificities similar to cathepsin B and L. The identity of the activity was further confirmed by its disappearance in the presence of the cysteine protease inhibitor E-64. ahajournals.org
The table below presents examples of cell types where lysates have been assayed using this compound or its analogs to determine proteinase activity.
| Cell Type | Experimental Preparation | Target Enzyme | Key Finding | Reference |
| Human Monocyte-Derived Macrophages | Cell lysates and conditioned medium | Cathepsins B, L, S | Secretion of both proforms and active forms of enzymes | pnas.org |
| Leishmania amazonensis-Infected Macrophages | Cell lysates | Cathepsin B | Quantification of enzyme activity in infected cells | asm.org |
| Rat Mesangial Cells | Soluble fraction of whole-cell lysates | Thiol-proteases (Cathepsin B-like) | Identification of multiple thiol-protease activities | ahajournals.org |
| Trichomonas vaginalis | Soluble fraction of cell lysates | Cysteine Proteinases | Separation of two major peaks of proteinase activity | stir.ac.uk |
Use with Purified Recombinant Enzymes
The substrate this compound and its analogs are crucial for characterizing the activity and specificity of purified recombinant enzymes. Using a purified enzyme allows for precise determination of kinetic parameters and substrate preferences without interference from other cellular components.
In the characterization of a recombinant cysteine proteinase from Entamoeba histolytica (rEhCP1), Z-Ala-Arg-Arg-AMC was used as a fluorogenic substrate. nih.gov The study found that rEhCP1 readily cleaved typical cathepsin B substrates like Z-Arg-Arg-AMC and Z-Ala-Arg-Arg-AMC, but not the cathepsin L substrate Z-Phe-Arg-AMC. The Michaelis constant (Km) of rEhCP1 for Z-Ala-Arg-Arg-AMC was determined by measuring activity with increasing substrate concentrations. nih.gov
Another study focused on a recombinant cathepsin B2 from the neuropathogenic schistosome Trichobilharzia regenti (TrCB2), expressed in Pichia pastoris. nih.gov The peptidolytic activity of the purified recombinant enzyme was characterized using various synthetic fluorogenic substrates, including the cathepsin B-specific substrate Z-Arg-Arg-AMC, at its optimal pH of 6.0. Functional studies with specific inhibitors confirmed the typical cathepsin B-like nature of the enzyme. nih.gov Similarly, a recombinant trypsin from the insect Zabrotes subfasciatus (ZsTRYP) was assayed with a panel of fluorogenic substrates, including Z-Ala-Arg-Arg-MCA, to measure its proteolytic activity. embrapa.br
The following table details the use of this compound analogs with various purified recombinant enzymes and the associated findings.
| Recombinant Enzyme | Source Organism | Substrate Used | Key Findings | Reference |
| rEhCP1 (Cysteine Proteinase) | Entamoeba histolytica | Z-Ala-Arg-Arg-AMC | Readily cleaved; used to determine Michaelis constant (Km) | nih.gov |
| TrCB2 (Cathepsin B2) | Trichobilharzia regenti | Z-Arg-Arg-AMC | Characterized peptidolytic activity at optimal pH 6.0 | nih.gov |
| ZsTRYP (Trypsin) | Zabrotes subfasciatus | Z-Ala-Arg-Arg-MCA | Measured proteolytic activity of the purified enzyme | embrapa.br |
| Cathepsin L-like Proteinase | Heterodera glycines | This compound | Demonstrated hydrolytic activity by the enzyme | nih.govcambridge.org |
Assessment in Organ and Tissue Explant Cultures
This compound is highly effective for assessing enzyme activity directly within the complex cellular architecture of organ and tissue explants. This ex vivo approach bridges the gap between cell culture and whole-organism studies by maintaining the tissue's native structure.
The substrate has been used to demonstrate cathepsin B activity in unfixed cryostat sections of various tissues. For example, in inflamed human gingiva, this compound was used with a post-azo-coupling technique to localize cathepsin B activity to connective tissue fibroblasts and macrophages. nih.gov This localization was confirmed with immunocytochemistry, showing fine cytoplasmic particles consistent with the lysosomal presence of the enzyme. nih.gov In another study, cryostat sections of the soybean cyst-nematode Heterodera glycines were incubated with this compound to localize proteinase activity, which was found to be restricted to the intestine. nih.govcambridge.org
A vital fluorescence method was employed to monitor cathepsin B activity in full-depth samples of equine articular cartilage and isolated chondrocytes. makhillpublications.co The incubation medium for the tissue sections contained Z-Ala-Arg-Arg-4MβNA and the coupling reagent 5-nitrosalicylaldehyde, allowing for continuous monitoring of the fluorescent end-product formation under a microscope. makhillpublications.co This technique provides dynamic information about enzyme activity within the tissue context. Furthermore, the ultrastructural localization of cathepsin B activity has been demonstrated in lysosomes of rat liver parenchymal cells using this compound in conjunction with a coupling reagent for electron microscopy. researchgate.net The maintenance of tissue architecture in these explant models is crucial for understanding the spatial relationships of enzymatic activity in physiological and pathological processes. nih.govbiorxiv.org
Applications in Biomedical Research and Pathobiological Investigations
Assessment of Protease Activity in Pathological Contexts
The measurement of protease activity using substrates like Z-Ala-Arg-Arg-MNA provides valuable insights into disease mechanisms, as abnormal proteolytic activity is a hallmark of many pathological states.
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage. nih.gov This destruction is mediated by proteolytic enzymes, including cysteine peptidases like cathepsin B. researchgate.net Research has identified the gene for Arginase II (Arg-II), an arginine-metabolizing enzyme, as being significantly upregulated in OA cartilage in both humans and mouse models. nih.gov The overexpression of Arg-II in joint tissues can trigger OA pathogenesis, while its genetic removal can prevent the disease's manifestation in mice. nih.gov Mechanistically, Arg-II contributes to cartilage destruction by increasing the expression of matrix-degrading enzymes. nih.gov
The fluorogenic substrate this compound is utilized in OA research to specifically measure the activity of cathepsin B, a key cysteine peptidase involved in tissue remodeling and degradation. researchgate.net Studies using such substrates help to explore the relative importance of different cysteine peptidases in the complex process of cartilage breakdown that defines osteoarthritis. researchgate.net
Elevated protease activity is a well-established factor in cancer progression, facilitating tumor invasion and metastasis. Cysteine proteases, such as cathepsins B and L, are often found at higher activity levels in malignant tissues compared to normal tissues. portlandpress.com
In studies of human lung carcinoma, this compound has been employed as a specific substrate to determine the activity of cathepsin B. portlandpress.com Research comparing cancerous lung tissue with normal lung tissue has demonstrated significantly higher specific activity for both cathepsin B and cathepsin L in the carcinoma samples. portlandpress.com This finding supports the role of these enzymes in the invasive processes of cancer. portlandpress.com The depletion of the amino acid L-arginine in the tumor microenvironment is another key metabolic alteration, which can be driven by enzymes like arginases. nih.govnih.gov
Table 1: Cathepsin Activity in Normal vs. Lung Carcinoma Tissues This interactive table summarizes research findings on the specific activity of Cathepsin B in different tissue types.
| Tissue Type | Mean Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Standard Error of the Mean (SEM) |
| Normal Lung Tissue | 16.83 | 2.30 |
| Lung Carcinoma Tissue | 26.11 | 3.86 |
Data sourced from a study on cysteine proteinase activity levels in human lung carcinoma tissues. portlandpress.com
Inflammation and tissue remodeling are complex biological processes where proteases play a central role. nih.govsemanticscholar.org Chronic inflammation can lead to pathological tissue reorganization, as seen in conditions like chronic rhinosinusitis. semanticscholar.org Peptides and amino acid metabolism are deeply intertwined with these processes. nih.gov For instance, M2 macrophages, which are involved in the resolution of inflammation and tissue repair, produce arginase and other anti-inflammatory cytokines. frontiersin.org
Arginine metabolism is a critical modulator of the severity of inflammation and remodeling in both eosinophilic and neutrophilic asthma. jci.org The enzyme Arginase II (ARG2), in particular, has been shown to regulate the expression of pulmonary eosinophilic, neutrophilic, and angiogenic cytokines. jci.org The use of specific substrates in research allows for the detailed study of individual proteases within these complex inflammatory and remodeling cascades, helping to dissect their specific contributions. researchgate.net
Contribution to Understanding Proteolytic Pathways
The use of specific substrates like this compound is fundamental to elucidating the function of individual enzymes within intricate proteolytic networks, such as the ubiquitin-proteasome system and autophagy.
Proteolytic pathways are essential for maintaining cellular health through protein quality control. The Arg/N-end rule pathway is one such mechanism where the N-terminal amino acid of a protein acts as a degradation signal (degron). nih.govnih.gov Specifically, an N-terminal arginine can target proteins for degradation through either the proteasome or the autophagy-lysosome system. nih.gov This pathway is critical for eliminating misfolded or damaged proteins that could otherwise become toxic to the cell. nih.gov
By using specific substrates, researchers can probe the activity of the enzymes that recognize these degrons. For example, this compound, as a substrate for cathepsin B, helps to clarify the role of this lysosomal protease within the broader context of cellular protein degradation pathways. portlandpress.com Understanding how individual proteases contribute to these systems is crucial, as their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. portlandpress.comnih.gov
The entire complement of proteins and their modified versions (proteoforms) in a biological system can change dramatically in response to stimuli or disease. nih.govacs.org This "proteolytic landscape" is shaped by the activity of numerous proteases. researchgate.net Advances in mass spectrometry and proteomics have enabled researchers to get a global view of these changes, but specific fluorogenic substrates remain vital for validating and quantifying the activity of individual enzymes identified in these large-scale analyses. nih.govresearchgate.net
For example, a researcher might use a broad proteomics approach to identify that several cathepsins are upregulated in a particular cancer type. They could then use this compound to specifically and quantitatively measure the change in cathepsin B activity, confirming its functional role in the altered proteolytic landscape of the disease. This targeted approach provides functional validation for systems-level data, bridging the gap between identifying potential protein biomarkers and understanding their enzymatic impact in a pathological context. acs.org
Use as a Tool for Enzyme Discovery and Characterization
This compound is instrumental in the discovery and characterization of new enzymes, particularly proteases. Researchers utilize this substrate to screen for and identify novel enzymatic activities in various biological samples.
Identification of Novel Endopeptidases: In the study of protein digestion, this compound was used to identify and partially characterize two new phosphoramidon-insensitive neutral endopeptidases in the brush-border membrane of rat and human intestines. nih.gov The hydrolysis of this compound indicated the presence of enzymes distinct from pancreatic proteases, suggesting their potential importance in protein digestion. nih.gov
Characterizing Proteases in Various Organisms: This substrate has been employed to characterize proteases in a range of organisms. For instance, it was used to study a cathepsin L-like cysteine proteinase in the soybean cyst-nematode, Heterodera glycines. cambridge.org The ability of the enzyme to hydrolyze this compound helped in its identification and differentiation from other proteases. cambridge.org Similarly, it was used to measure the proteolytic activity of a recombinant trypsin, ZsTRYP, from the insect Zabrotes subfasciatus. embrapa.br
Investigating Protease Activity in Disease: In the context of human health, this compound has been used to demonstrate cathepsin B activity in inflamed human gingiva. nih.gov This application helps in understanding the role of such enzymes in pathological conditions like periodontitis.
The use of this compound, often in conjunction with specific inhibitors and other substrates, allows for the detailed characterization of an enzyme's substrate specificity, pH optimum, and kinetic parameters. plos.orguq.edu.aunih.gov This information is crucial for understanding the enzyme's physiological function and its potential as a therapeutic target.
Comparative Analysis with Other Fluorogenic Substrates
The utility of this compound is often enhanced through its use alongside other fluorogenic substrates. This comparative approach allows for more precise differentiation of enzyme activities and facilitates more complex experimental designs.
Differentiation of Enzyme Activities using Distinct Substrates (e.g., Z-Phe-Arg-MNA, D-Val-Leu-Arg-MNA)
Different fluorogenic substrates possess varying specificities for different proteases. By comparing the hydrolysis of this compound with that of other substrates, researchers can distinguish between closely related enzymes.
Distinguishing Cathepsins: In studies of the parasite Schistosoma mansoni, Z-Arg-Arg-NHMec (a substrate similar to this compound) is used to specifically assay for cathepsin B-like activity, while Z-Phe-Arg-NHMec is used for cathepsin L-like activity. uq.edu.au This is because cathepsin B readily cleaves substrates with Arg-Arg at the P2-P1 positions, whereas cathepsin L prefers Phe at the P2 position. uq.edu.au Similarly, in rat mesangial cells, Z-Arg-Arg-MCA was used to identify cathepsin B activity, as it is hydrolyzed by cathepsin B but not cathepsin L, which in contrast, can hydrolyze Z-Phe-Arg-MCA. ahajournals.org
Separating Tryptase and Chymase Activity: In human gut mast cells, D-Val-Leu-Arg-MNA was found to be hydrolyzed by tryptase but not chymase. nih.gov Conversely, other substrates were specific for chymase, allowing for the clear differentiation of these two mast cell proteases. nih.gov
Characterizing Cysteine Proteinases in Nematodes: The intestinal proteinases of the cyst-nematode Heterodera glycines were characterized using a panel of substrates including this compound and Z-Phe-Arg-MNA. cambridge.org A cathepsin L-like enzyme was identified that could hydrolyze both of these substrates, distinguishing it from other proteases present. cambridge.org
The following table summarizes the differential specificity of various fluorogenic substrates for different enzymes:
| Substrate | Target Enzyme(s) | Research Context |
| This compound | Cathepsin B, Trypsin-like proteases | Characterization of proteases in various organisms and disease states. nih.govembrapa.brnih.gov |
| Z-Phe-Arg-MNA/AMC | Cathepsin L, Cathepsin B | Differentiation of cathepsin activities in parasites and mammalian cells. uq.edu.auahajournals.org |
| D-Val-Leu-Arg-MNA | Tryptase | Specific detection of mast cell tryptase activity. nih.gov |
Utility in Multiplexed Enzymatic Assays
The distinct spectral properties of different fluorogenic leaving groups (e.g., MNA, AMC, pNA) and the specificities of various peptide sequences enable the development of multiplexed enzymatic assays. These assays allow for the simultaneous measurement of multiple enzyme activities in a single sample.
While direct evidence for multiplexed assays specifically using this compound alongside other substrates in a single reaction is not extensively detailed in the provided context, the principle is well-established. For instance, different substrates with distinct fluorophores could be used to simultaneously measure the activities of cathepsin B and tryptase in a sample containing both enzymes. This approach significantly increases experimental throughput and provides a more comprehensive picture of the enzymatic activities within a biological system. The concept of using multiple substrates for different enzymes in parallel, as demonstrated in the characterization of mast cell proteases, lays the foundation for such multiplexed applications. nih.gov
Advantages and Limitations in Specific Research Settings
The choice of this compound as a fluorogenic substrate comes with both advantages and limitations that are dependent on the specific research application.
Advantages:
High Sensitivity: Fluorogenic substrates like this compound generally offer high sensitivity, allowing for the detection of low enzyme concentrations. classimed.de
Specificity for Certain Proteases: The Arg-Arg motif makes it a relatively specific substrate for certain trypsin-like serine proteases and cathepsin B, facilitating the study of these particular enzymes. nih.govuq.edu.au
Versatility in Histochemistry and Biochemistry: this compound and its analogs can be used in both histochemical staining to localize enzyme activity within tissues and in biochemical assays to quantify activity in solution. nih.govnih.govnih.gov
Limitations:
Overlapping Specificity: While relatively specific, this compound can be cleaved by more than one protease. For example, it can be hydrolyzed by both cathepsin B and some trypsin-like enzymes. nih.gov This lack of absolute specificity necessitates the use of specific inhibitors or parallel assays with other substrates to confirm the identity of the enzyme responsible for the observed activity.
Influence of pH: The activity of proteases and the stability of the substrate can be highly dependent on pH. plos.orguq.edu.au Assays must be carefully buffered to the optimal pH for the enzyme of interest, and this may not always be feasible in complex biological samples.
Potential for Interference: As with any fluorescence-based assay, there is a potential for interference from autofluorescent compounds within the biological sample or from other components of the assay mixture.
Future Research Directions and Translational Perspectives
Development of Advanced Methodologies Based on Z-Ala-Arg-Arg-MNA
The foundational methodology associated with this compound involves its use as a fluorogenic substrate, where enzymatic cleavage by a protease like Cathepsin B liberates the fluorescent group, 4-methoxy-2-naphthylamide (MNA). This principle has been effectively used in techniques like histochemistry to visualize enzyme activity in tissue sections. nih.gov For instance, it has been applied in post-azo-coupling techniques to demonstrate Cathepsin B activity in inflamed human gingiva. nih.gov
Future research is poised to build upon this foundation by developing more sophisticated and specific assay methodologies. A significant challenge with current substrates, including the closely related Z-Arg-Arg-AMC, is their lack of absolute specificity, as they can be cleaved by other cysteine cathepsins such as L and V. nih.govahajournals.org This points to a critical research direction: the modification of the this compound structure to create next-generation substrates with enhanced selectivity. By altering the peptide sequence, perhaps incorporating non-proteinogenic amino acids, researchers could develop probes that are exclusively recognized by Cathepsin B, minimizing off-target signals. nih.gov
Furthermore, there is potential to adapt this substrate for novel assay formats. This could include the development of pH-selective substrates that can differentiate Cathepsin B activity in various cellular compartments, such as the acidic lysosome versus the neutral cytosol, a critical factor given the enzyme's diverse roles at different pH levels. acs.orgacs.org The development of label-free detection methods, moving beyond fluorescence, also represents a promising frontier for creating more robust and interference-free assays. nih.gov
Integration into High-Throughput Screening Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. arvojournals.org Fluorogenic substrates like this compound are exceptionally well-suited for HTS applications due to their sensitive and easily quantifiable signal. The analogous substrate, Z-Arg-Arg-AMC, has been successfully used to establish HTS assays for identifying Cathepsin B inhibitors. upenn.edu These assays are typically conducted in 384-well microplates, where automated liquid handlers dispense the enzyme, substrate, and test compounds. upenn.edu
The integration of this compound into similar HTS platforms is a logical and valuable future direction. Such assays would allow for the large-scale screening of small molecules to find novel and potent inhibitors of Cathepsin B, which is a significant therapeutic target in diseases like cancer. bpsbioscience.com The robustness of these assays is often evaluated using statistical parameters like the Z-factor, with values greater than 0.5 indicating an excellent assay for screening. upenn.edu Commercial kits for screening Cathepsin B inhibitors already utilize this principle, providing a framework for broader implementation. bpsbioscience.com Future work could focus on miniaturizing these assays further and adapting them for ultra-high-throughput screening (uHTS) formats to increase efficiency and reduce costs.
Unexplored Enzymatic Interactions and Substrate Analogues
While this compound is predominantly used as a Cathepsin B substrate, its specificity is not absolute. Research has shown that similar peptide sequences can be hydrolyzed by other proteases, pointing to the existence of unexplored or "off-target" enzymatic interactions. nih.govahajournals.orggardp.org Off-target activity occurs when a compound interacts with molecules other than its intended target. gardp.orgwikipedia.org Investigating which other proteases, particularly within the cysteine cathepsin family, can cleave this compound is a crucial area for future research. This would provide a more complete picture of its biological activity and help researchers interpret data from complex biological samples more accurately.
This lack of specificity also drives the development of substrate analogues with improved properties. The field is actively exploring modifications to the peptide backbone to enhance selectivity and potency. Research has led to the design of novel substrates based on detailed mapping of the enzyme's active site preferences at different pH values. nih.govhzdr.de For example, a study comparing the cleavage preferences of multiple cysteine cathepsins led to the creation of Z-Nle-Lys-Arg-AMC, a substrate with high specificity for Cathepsin B across a broad pH range. nih.gov Other strategies involve creating peptidomimetic inhibitors and substrates, such as those incorporating aza-peptides, which can exhibit extremely high affinity and selectivity. nih.gov The core structure of this compound serves as a valuable scaffold for designing such advanced substrate analogues, potentially leading to probes with superior performance for both basic research and diagnostic applications.
Contribution to Fundamental Understanding of Protease Biology
The study of specific enzymes provides building blocks for the fundamental understanding of broader protease biology. This compound, by facilitating the detailed study of Cathepsin B, contributes significantly to this larger body of knowledge. Cathepsin B is a fascinating enzyme, possessing both endopeptidase and dipeptidyl carboxypeptidase activities, a duality that is regulated by pH and structural features like the "occluding loop". acs.orgfrontiersin.org Using substrates like this compound and its analogues allows researchers to dissect these distinct activities and understand the molecular mechanisms that govern them. acs.org
Furthermore, investigating Cathepsin B across different species, from plants to humans, reveals both conserved functions and unique adaptations, enriching our understanding of protease evolution and function. frontiersin.orgresearchgate.net By enabling precise measurement of its activity, this compound helps link the biochemical properties of Cathepsin B to its diverse physiological roles, including protein turnover, immune responses, and apoptosis. nih.govnih.gov Ultimately, the insights gained from studying one protease with a specific tool like this compound ripple outward, informing our general principles of enzyme catalysis, substrate recognition, and the intricate role of proteolysis in life processes.
Q & A
Q. How can contradictory findings about this compound’s cellular permeability be addressed in future studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
